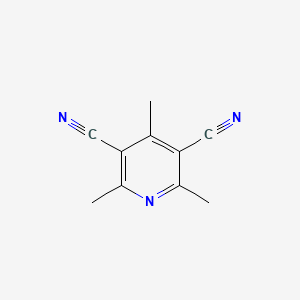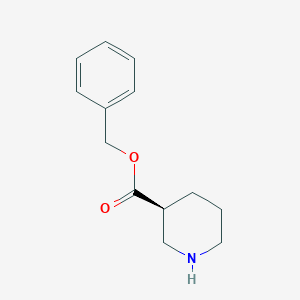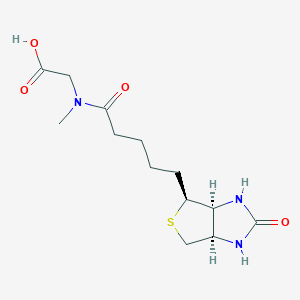
2,4,6-Trimethylpyridine-3,5-dicarbonitrile
Descripción general
Descripción
2,4,6-Trimethylpyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C10H9N3. It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and two cyano groups at positions 3 and 5 on the pyridine ring. This compound is used in various chemical applications, including as a reagent in organic synthesis and as a ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylpyridine-3,5-dicarbonitrile can be synthesized through the photoinduced aromatization of 1,4-dihydro-3,5-dicyano-2,4,6-trimethylpyridine in carbon tetrachloride (CCl4) solution . This method involves the use of light to induce the aromatization process, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in specialized chemical manufacturing facilities that can handle the necessary reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to other functional groups such as amines.
Substitution: The methyl groups and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine amines .
Aplicaciones Científicas De Investigación
2,4,6-Trimethylpyridine-3,5-dicarbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1 in biological systems . The compound’s effects are mediated through its binding to target proteins and enzymes, altering their activity and function .
Comparación Con Compuestos Similares
2,4,6-Trimethylpyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
2,4,6-Trimethylpyridine: Lacks the cyano groups present in this compound, resulting in different chemical properties and reactivity.
3,5-Dicyano-2,4,6-trimethylpyridine: Another derivative with similar structural features but different functional groups.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A related compound used in different applications, highlighting the versatility of the pyridine scaffold.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity, which make it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
2,4,6-trimethylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-6-9(4-11)7(2)13-8(3)10(6)5-12/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGNULZKYYIOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1C#N)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B3105502.png)


![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)
![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)





